2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
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Overview
Description
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Molecular Structure Analysis
The structure of imidazo[1,2-a]pyridine derivatives was established on the basis of X-ray structural analysis .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound. For example, 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a white solid with a melting point of 157–159 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Novel synthesis routes for benzimidazole derivatives offer insights into the chemical properties and potential applications of "2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide." For example, research on the synthesis of (S)-BZM and (R)-BZM precursors for the preparation of imaging agents illustrates the complexity and versatility of benzimidazole chemistry (Bobeldijk et al., 1990).
Biological Applications
- Benzimidazole derivatives have been explored for their antiulcer properties, showcasing the therapeutic potential of similar compounds in treating gastric conditions. Studies on 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles demonstrate their role as (H+,K+)-ATPase inhibitors, highlighting the importance of chemical modifications in enhancing biological activity and selectivity (Kohl et al., 1992).
Antiviral and Antineoplastic Activities
- Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has revealed remarkable antiavian influenza virus activity, suggesting potential antiviral applications for structurally related compounds (Hebishy et al., 2020).
- Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have shown potential as antineoplastic and antifilarial agents, indicating the broad spectrum of biological activities associated with benzimidazole derivatives (Ram et al., 1992).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
It’s known that imidazo[1,2-a]pyridines interact with their targets to exert their effects . The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that multiple pathways could be affected . The exact pathways would depend on the specific target and the biological context.
Result of Action
It’s known that imidazo[1,2-a]pyridines have diverse bioactivity . The exact effects would depend on the specific target and the biological context.
Future Directions
Properties
IUPAC Name |
2-ethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-24-17-7-5-4-6-16(17)19(23)20-10-8-15-13-22-11-9-14(2)12-18(22)21-15/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQKGQUYXBYOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CN3C=CC(=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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